3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile
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Overview
Description
3-(2-Morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a morpholine ring, a pyrrolo[3,4-d]pyrimidine core, and a benzonitrile group, making it a molecule of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibitReceptor-interacting protein kinase 1 (RIPK1) , a key regulator in necroptosis and inflammation, and Ataxia telangiectasia and Rad3-related (ATR) kinase , a key protein in the DNA damage response. These targets play crucial roles in cell survival and death, making them attractive targets for cancer therapy .
Mode of Action
Similar compounds have been shown to bind effectively to the allosteric pocket of ripk1, serving as a type iii inhibitor . This binding inhibits the kinase activity of RIPK1, preventing the induction of necroptosis and inflammation .
Biochemical Pathways
The compound likely affects the necroptosis pathway by inhibiting RIPK1 . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. By blocking RIPK1, the compound prevents the initiation of this pathway, potentially leading to reduced inflammation and cell death .
Pharmacokinetics
Similar compounds have been reported to have good oral exposure , suggesting that this compound may also have favorable ADME properties.
Result of Action
The inhibition of RIPK1 by this compound could lead to potent anti-necroptotic activity in both human and mouse cellular assays . This could result in reduced inflammation and cell death, which could be beneficial in the treatment of diseases where these processes are dysregulated .
Preparation Methods
The synthesis of 3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile can be achieved through multicomponent reactions (MCRs). These reactions are highly efficient and involve the sequential combination of three or more substrates in a single reaction vessel. One common synthetic route involves the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process . This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .
Chemical Reactions Analysis
3-(2-Morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.
Scientific Research Applications
3-(2-Morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
3-(2-Morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile can be compared with other similar compounds, such as:
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Pyrazolo[3,4-d]pyrimidine derivatives
- 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives
These compounds share similar structural features, such as the pyrrolo[3,4-d]pyrimidine core, but differ in their substituents and specific biological activities. The unique combination of the morpholine ring, pyrrolo[3,4-d]pyrimidine core, and benzonitrile group in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c19-9-13-2-1-3-14(8-13)17(24)23-11-15-10-20-18(21-16(15)12-23)22-4-6-25-7-5-22/h1-3,8,10H,4-7,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXNDYTUQWXMGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=CC(=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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